hydron;3H-isoindol-1-amine;chloride
Description
Hydron;3H-isoindol-1-amine;chloride is a heterocyclic organic compound comprising an isoindole core substituted with an amine group at the 1-position and a chloride counterion. Isoindole derivatives are structurally analogous to indoles but feature a fused benzene ring, which confers distinct electronic and steric properties.
Key structural features include:
- Isoindole backbone: A bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing ring.
- Amine substitution: The 1-position amine group enhances reactivity and enables salt formation with chloride.
- Chloride counterion: Stabilizes the protonated amine, influencing solubility and crystallinity.
Properties
IUPAC Name |
hydron;3H-isoindol-1-amine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-8-7-4-2-1-3-6(7)5-10-8;/h1-4H,5H2,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLAJFUGSBSFDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1C2=CC=CC=C2C(=N1)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares hydron;3H-isoindol-1-amine;chloride with structurally related indole and isoindole derivatives:
Key Observations:
Core Structure Differences :
- Isoindole derivatives (e.g., 3-chloro-1H-isoindol-7-amine) exhibit enhanced aromatic stability compared to indoles, affecting π-π stacking interactions in materials .
- Indole-imidazole hybrids (e.g., compound 77) demonstrate broader bioactivity due to dual heterocyclic motifs .
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
- Methoxy and methyl groups (e.g., 5-methoxytryptamine) improve lipid solubility, influencing pharmacokinetics .
Physicochemical Properties
| Property | This compound | 5-Methoxytryptamine HCl | 3-Chloro-1H-isoindol-7-amine |
|---|---|---|---|
| Melting Point | Not reported | 245–247°C | 210–215°C (decomposes) |
| Solubility | Moderate in polar solvents | High in water | Low in non-polar solvents |
| Spectral Data (NMR) | Aromatic δ 7.2–8.1 ppm (estimated) | δ 7.1 (indole H), 3.8 (OCH₃) | δ 7.4 (Ar-H), 6.9 (NH₂) |
| HRESIMS | [M+H]⁺ ~181.05 | [M+H]⁺ 253.08 | [M+H]⁺ 169.03 |
Q & A
Basic: What are the optimized synthetic routes and critical reaction parameters for preparing 3H-isoindol-1-amine hydrochloride derivatives?
Answer:
Key reagents include methanesulfonic acid and phenylhydrazine hydrochloride, which facilitate cyclization and functionalization of the indole core . Reaction conditions (temperature: 80–120°C, solvent: ethanol/water mixtures, time: 12–24 hrs) are optimized to balance yield (typically 60–85%) and purity. For example, oxidation with KMnO₄ under acidic conditions introduces oxygenated groups, while Pd/C-catalyzed hydrogenation achieves saturation . Hydrochloride salt formation requires stoichiometric HCl in anhydrous ether, followed by recrystallization from ethanol .
Basic: Which analytical techniques are most reliable for characterizing 3H-isoindol-1-amine hydrochloride purity and structural integrity?
Answer:
- 1H/13C NMR : Confirm amine proton integration (~δ 2.5–3.5 ppm) and aromatic ring signals (δ 6.8–7.6 ppm) .
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water (gradient elution) to detect impurities (<1%) and verify molecular ion peaks (e.g., [M+H]+ at m/z 207.1) .
- FTIR : Amine N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹) validate salt formation .
Advanced: How can researchers resolve contradictions in reported antimicrobial activities of 3H-isoindol-1-amine derivatives across studies?
Answer:
Discrepancies often arise from assay variability (e.g., broth microdilution vs. disk diffusion) or strain-specific responses. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For example, derivatives with electron-withdrawing substituents (e.g., -Cl) show enhanced Gram-positive activity (MIC: 2–8 µg/mL) but reduced efficacy against Gram-negative strains due to outer membrane barriers . Cross-validate findings with time-kill assays and SEM imaging to confirm membrane disruption .
Advanced: What mechanistic strategies elucidate interactions between 3H-isoindol-1-amine hydrochloride and biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to bacterial DNA gyrase (KD: ~10⁻⁶ M) .
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., ΔG = -9.2 kcal/mol for Tyr-122 hydrogen bonding) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH = -15 kJ/mol) during ligand-enzyme binding .
Basic: What protocols ensure stability of 3H-isoindol-1-amine hydrochloride during storage and handling?
Answer:
Store desiccated at -20°C in amber vials to prevent hygroscopic degradation. Stability studies (25°C/60% RH) show <5% decomposition over 6 months. For aqueous solutions, use pH 4–5 buffers (e.g., acetate) to minimize hydrolysis. Monitor via HPLC every 2 weeks .
Advanced: How can computational tools predict reactivity and bioactivity of novel 3H-isoindol-1-amine analogs?
Answer:
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict electrophilic sites (e.g., C3-position reactivity) .
- QSAR Models : Use molecular descriptors (logP, polar surface area) to correlate with antimicrobial IC50 (R² = 0.89) .
- ADMET Prediction : SwissADME estimates bioavailability (TPSA: 45 Ų, logP: 1.8) and cytochrome P450 interactions .
Advanced: What experimental approaches identify metabolic pathways of 3H-isoindol-1-amine hydrochloride in biological systems?
Answer:
- LC-HRMS : Detect phase I metabolites (e.g., hydroxylation at C5; m/z 223.1) and phase II glucuronides (m/z 399.2) in rat liver microsomes .
- Radiolabeling : Track 14C-labeled compound excretion in urine (70% within 24 hrs) .
- CYP450 Inhibition Assays : Identify metabolic enzymes (e.g., CYP3A4-mediated N-dealkylation) using recombinant isoforms .
Basic: How should researchers align theoretical frameworks with experimental design for studying biological activity?
Answer:
Link hypotheses to established mechanisms (e.g., indole-based inhibitors targeting bacterial topoisomerases). Use crystallographic data (PDB: 1KZN) to guide mutagenesis studies (e.g., Ala-119 substitutions reduce binding affinity by 50%) . Validate via comparative analysis with structurally related compounds (e.g., 6-bromo-indazole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
